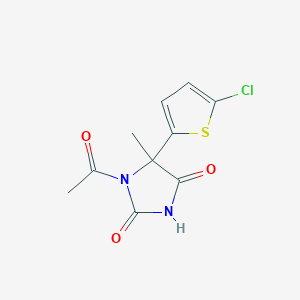
1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with appropriate reagents to introduce the acetyl and methyl groups. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may include continuous flow reactors, automated systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Acetyl-5-(5-bromothiophen-2-yl)-5-methylimidazolidine-2,4-dione
- 1-Acetyl-5-(5-fluorothiophen-2-yl)-5-methylimidazolidine-2,4-dione
- 1-Acetyl-5-(5-methylthiophen-2-yl)-5-methylimidazolidine-2,4-dione
Uniqueness
1-Acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs with different substituents.
Propiedades
Número CAS |
62032-05-7 |
|---|---|
Fórmula molecular |
C10H9ClN2O3S |
Peso molecular |
272.71 g/mol |
Nombre IUPAC |
1-acetyl-5-(5-chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O3S/c1-5(14)13-9(16)12-8(15)10(13,2)6-3-4-7(11)17-6/h3-4H,1-2H3,(H,12,15,16) |
Clave InChI |
JSTGAIJMIWATCZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)NC(=O)C1(C)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


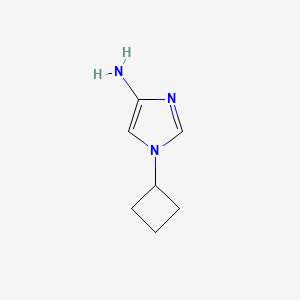
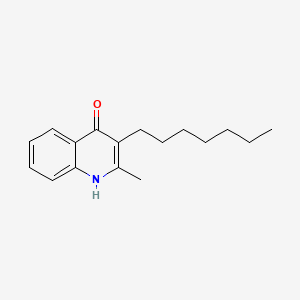
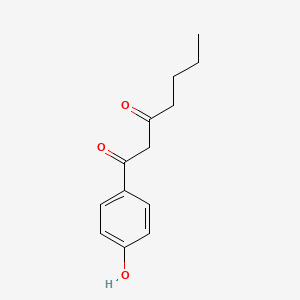
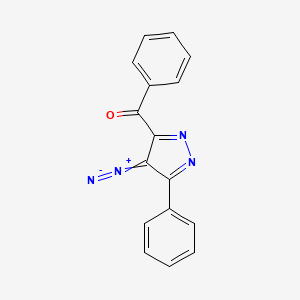
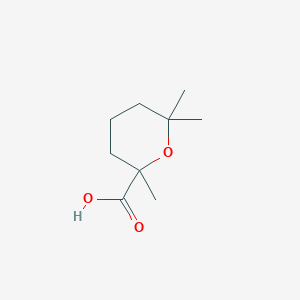
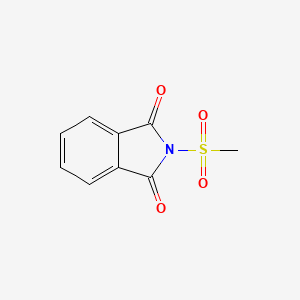

![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
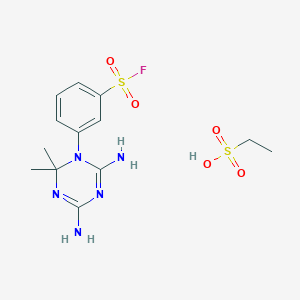
![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
![Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester](/img/structure/B13994031.png)
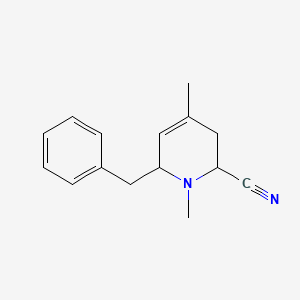
![Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate](/img/structure/B13994055.png)
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)
